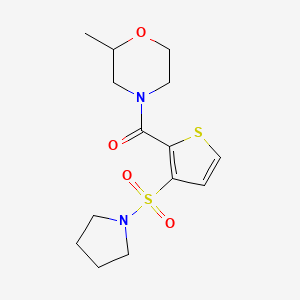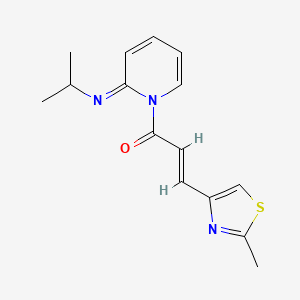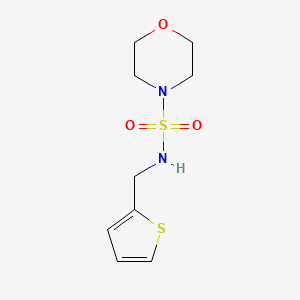
(2-Methylmorpholin-4-yl)-(3-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylmorpholin-4-yl)-(3-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone, commonly known as MPTM, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields.
作用機序
The mechanism of action of MPTM is not well understood, and further studies are required to elucidate its mode of action. However, studies have suggested that MPTM may act as an inhibitor of certain enzymes, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that MPTM has a significant effect on the biochemical and physiological processes of living organisms. MPTM has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. However, the exact mechanism by which MPTM exerts its effects on these processes is not well understood.
実験室実験の利点と制限
One of the primary advantages of using MPTM in lab experiments is its high purity and stability, which makes it an ideal compound for use in various types of experiments. However, one of the limitations of using MPTM is its high cost, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on MPTM. One of the primary areas of research is the elucidation of its mode of action, which will provide valuable insights into its potential use as a drug candidate. Further studies are also required to investigate the potential use of MPTM in the field of materials science, where it has shown promising results as a building block for the synthesis of novel materials. Additionally, studies are required to investigate the potential use of MPTM in the treatment of various diseases, including cancer, inflammation, and cognitive disorders.
Conclusion:
In conclusion, MPTM is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. The synthesis method of MPTM has been well-established, and it has been studied for its potential use as a drug candidate and as a building block for the synthesis of novel materials. However, further studies are required to elucidate its mode of action and investigate its potential use in the treatment of various diseases.
合成法
The synthesis of MPTM involves the reaction of 2-methylmorpholine with 3-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain MPTM in its pure form. The synthesis method has been well-established and has been used by several researchers to obtain MPTM for their studies.
科学的研究の応用
MPTM has been found to have potential applications in various fields of scientific research. One of the primary areas of application is in the field of medicinal chemistry, where MPTM has been studied for its potential use as a drug candidate for the treatment of various diseases. MPTM has also been studied for its potential use in the field of materials science, where it has been used as a building block for the synthesis of novel materials.
特性
IUPAC Name |
(2-methylmorpholin-4-yl)-(3-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c1-11-10-15(7-8-20-11)14(17)13-12(4-9-21-13)22(18,19)16-5-2-3-6-16/h4,9,11H,2-3,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNQSLWQHHDPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=C(C=CS2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylmorpholin-4-yl)-(3-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)


![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B7546607.png)
![1,3-Dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7546610.png)
![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)

![2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)
![2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546646.png)
![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)
